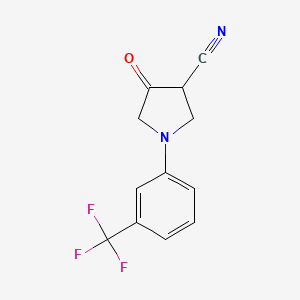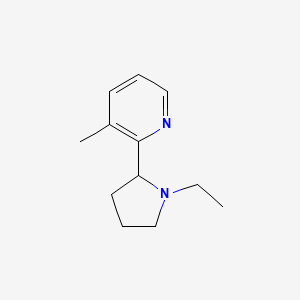
1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol is a compound that features a pyrrolidine ring attached to a pyridine ring, with a propanol group. This structure is significant due to the presence of both nitrogen and oxygen heteroatoms, which can impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol typically involves the construction of the pyridine and pyrrolidine rings followed by their functionalization. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by the introduction of the pyridine moiety. The final step often includes the addition of the propanol group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The nitrogen atoms in the pyrrolidine and pyridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyrrolidine and pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can interact with active sites, while the propanol group can form hydrogen bonds, stabilizing the compound’s binding to its target. This interaction can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride
- 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
- 6-(hydroxymethyl)pyridine-3-boronic acid
Uniqueness
1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol is unique due to the presence of the propanol group, which can impart different chemical reactivity and biological activity compared to its analogs. The combination of the pyrrolidine and pyridine rings also provides a versatile scaffold for further functionalization and application in various fields.
Propiedades
Número CAS |
1355177-24-0 |
|---|---|
Fórmula molecular |
C13H20N2O |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C13H20N2O/c1-3-12(16)11-8-10(2)13(14-9-11)15-6-4-5-7-15/h8-9,12,16H,3-7H2,1-2H3 |
Clave InChI |
QMFFZEKMFKOEMD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CN=C(C(=C1)C)N2CCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



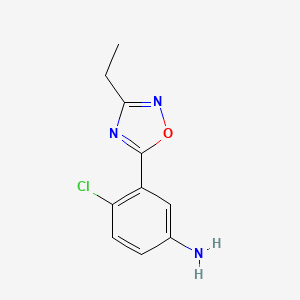
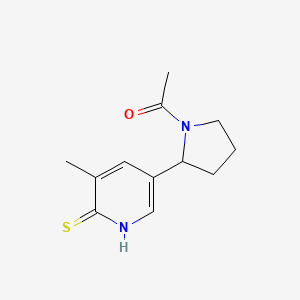
![2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B11810697.png)



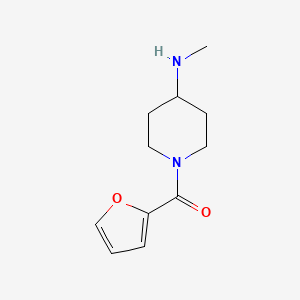
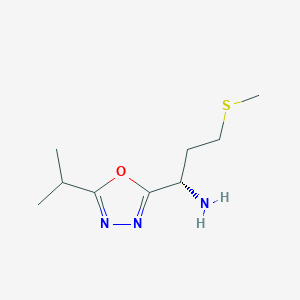
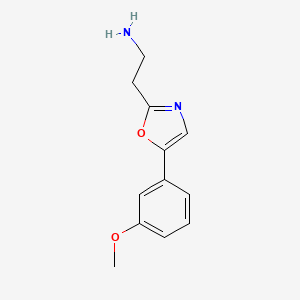
![2-Bromo-N-methylbenzo[d]thiazol-6-amine](/img/structure/B11810734.png)
